molecular formula C19H16N4 B12896948 N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-85-9

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12896948
CAS No.: 787591-85-9
M. Wt: 300.4 g/mol
InChI Key: KDXPKFIFRAKEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-85-9) is a chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This research chemical belongs to the class of imidazopyrazines, which are organic heteropolycyclic compounds featuring a pyrazine ring fused to an imidazole ring . As a small molecule, it is of significant interest in early-stage drug discovery and pharmacological research. While specific biological data for this compound is limited in the public domain, compounds within the imidazo[1,2-a]pyrazine scaffold are actively investigated for their potential as modulators of various biological targets . For instance, structurally similar analogues have been identified as modulators of the adenosine A2A receptor, a target relevant to oncology, immune checkpoint inhibition, and central nervous system disorders . Other research into the imidazo[1,2-a]pyrazine core has explored its utility in developing antileishmanial agents and kinase inhibitors, highlighting the versatility and research value of this heterocyclic system . Researchers can utilize this compound as a key synthetic intermediate or as a building block for the development of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

787591-85-9

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(15-10-6-3-7-11-15)23(19)16(12-21-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21)

InChI Key

KDXPKFIFRAKEDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N2C1=NC=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienayme multicomponent reaction, which allows for the efficient construction of the imidazopyrazine core . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine involves its binding to the catalytic site of TDP1. By mimicking substrate interactions, the compound competitively inhibits the enzyme, thereby preventing the repair of DNA adducts formed by topoisomerase inhibitors. This inhibition enhances the cytotoxic effects of these inhibitors, making it a promising candidate for combination cancer therapy .

Comparison with Similar Compounds

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TDP1, which make it a valuable compound for further research and development.

Biological Activity

N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine is a compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyrazine core structure with two phenyl substituents and a methyl amine group. Its molecular formula is C19H18N4C_{19}H_{18}N_{4}, and it has a molecular weight of approximately 300.36 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that this compound acts primarily as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is crucial for DNA repair mechanisms, particularly in the context of cancer therapy. By inhibiting TDP1, this compound may enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage induced by these drugs.

Competitive Inhibition

The compound exhibits competitive inhibition against TDP1, suggesting that it mimics substrate interactions within the enzyme's active site. This interaction is essential for understanding its potential therapeutic applications and optimizing its efficacy as an anticancer agent.

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Properties : The inhibition of TDP1 suggests potential applications in cancer treatment, especially in combination therapies with existing chemotherapeutic agents.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusKey Findings
TDP1 InhibitionDemonstrated significant inhibition of TDP1 with potential implications for cancer therapy.
Antimicrobial ActivityShowed preliminary antimicrobial properties; further studies are required for validation.
Structure-Activity Relationship (SAR)Explored various analogues to determine effective modifications that enhance biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the imidazo[1,2-a]pyrazin-8-amine core?

The imidazo[1,2-a]pyrazin-8-amine scaffold is synthesized efficiently via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions , which utilize pyrazine-2,3-diamine as the amidine component. This method enables rapid diversification under mild conditions, producing adenine-mimetic libraries in a single step. For example, combining pyrazine-2,3-diamine with aldehydes and isocyanides yields derivatives with high molecular diversity, critical for structure-activity relationship (SAR) studies .

Basic: Why is the imidazo[1,2-a]pyrazin-8-amine scaffold considered a privileged structure in medicinal chemistry?

Its structural similarity to adenine allows it to mimic ATP’s binding interactions in kinase catalytic domains (e.g., Syk kinase) and adenosine receptor pockets (e.g., A2A/A3 subtypes). This mimicry facilitates competitive inhibition of ATP-dependent processes, making it a versatile template for kinase inhibitors (e.g., Entospletinib) and adenosine receptor antagonists .

Advanced: How can researchers optimize A2A/A3 adenosine receptor subtype selectivity when modifying the N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine structure?

Subtype selectivity hinges on substituent positioning and electronic properties :

  • A2A selectivity : Introduce 2-furanyl or bulky lipophilic groups at position 2 of the core, as demonstrated in thiazolo[5,4-d]pyrimidine derivatives, which enhance inverse agonist activity .
  • A3 selectivity : Incorporate 3,5-diphenyl substitutions, which improve steric complementarity with the receptor’s hydrophobic subpocket .
    Validate selectivity using radioligand binding assays (e.g., [³H]ZM241385 for A2A, [³H]PSB-11 for A3) under controlled receptor expression conditions .

Advanced: What computational strategies are validated for predicting binding modes of imidazo[1,2-a]pyrazin-8-amine derivatives to tyrosine kinases?

Co-crystallography (e.g., PTK6-inhibitor complex at 1.70 Å resolution) and molecular docking (using Syk kinase’s ATP-binding domain) are critical. Key steps:

  • Align derivatives with adenine in reference crystal structures (e.g., PDB: 4XTL).
  • Assess hydrogen bonding with hinge-region residues (e.g., Met448 in Syk) and π-π stacking with hydrophobic pockets.
  • Validate predictions via kinase inhibition assays (IC50 profiling) and thermodynamic integration for binding free energy calculations .

Advanced: How to resolve contradictions in pharmacological data for imidazo[1,2-a]pyrazin-8-amine derivatives across different assay systems?

Contradictions often arise from assay-specific variables :

  • Receptor density : A2A activity varies with overexpression in HEK293 vs. native cell lines. Normalize data using receptor quantification (e.g., radioligand saturation binding).
  • Functional vs. binding assays : Inverse agonism (e.g., cAMP modulation) may conflict with binding affinity. Use dual-assay validation (e.g., [³⁵S]GTPγS for efficacy and [³H]antagonist displacement for affinity) .
  • Species divergence : Human vs. rodent receptor isoforms exhibit differential ligand responses. Cross-validate in species-matched systems .

Basic: What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives?

  • NMR spectroscopy : Confirm regiochemistry (e.g., ¹H-¹³C HMBC for imidazo-pyrazine connectivity).
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., dimerization during GBB reactions).
  • X-ray crystallography : Resolve ambiguous stereochemistry and binding conformations (e.g., co-crystals with Syk kinase) .

Advanced: What strategies enhance the metabolic stability of this compound derivatives without compromising target affinity?

  • Halogenation : Introduce fluorine at metabolically labile positions (e.g., para to methyl groups) to block cytochrome P450 oxidation.
  • Steric hindrance : Add bulky substituents (e.g., 3,5-diphenyl groups) to shield vulnerable sites from enzymatic degradation.
  • Prodrug approaches : Mask primary amines with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in target tissues.
    Validate stability via hepatic microsome assays (human/rodent) and plasma protein binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.